4-Chlorophenylsulfinylacetic acid
Overview
Description
4-Chlorophenylsulfinylacetic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfinylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenylsulfinylacetic acid typically involves the reaction of 4-chlorobenzene with sulfinylacetic acid under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process often includes steps such as purification and crystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenylsulfinylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfinyl group to a sulfonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted phenylsulfinylacetic acids.
Scientific Research Applications
4-Chlorophenylsulfinylacetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chlorophenylsulfinylacetic acid exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chlorophenoxyacetic acid: Shares the chlorophenyl group but differs in the functional group attached to the phenyl ring.
Phenylsulfinylacetic acid: Lacks the chlorine atom, leading to different chemical properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfinylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-6-1-3-7(4-2-6)13(12)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQBJZGWNGYNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3996-47-2 | |
Record name | 4-Chlorophenylsulfinylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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